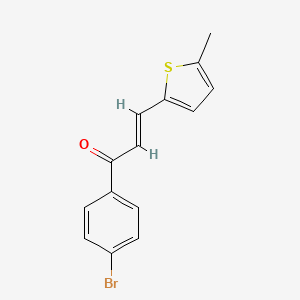

(2E)-1-(4-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Description

(2E)-1-(4-Bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core linking a 4-bromophenyl group and a 5-methyl-substituted thiophene ring. The 5-methylthiophene moiety introduces steric and electronic modifications, impacting molecular planarity and crystal packing.

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKQZJVIVFMBRB-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom on the 4-bromophenyl group facilitates nucleophilic substitution under specific conditions:

-

Reagents/Conditions : Amines (e.g., NH₃, alkylamines) or thiols with CuI catalysis in polar aprotic solvents (DMF, DMSO) at 80–120°C .

-

Products : Substituted aryl derivatives (e.g., 4-aminophenyl or 4-thiophenyl analogs) .

-

Mechanism : Proceeds via a two-step process involving oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with nucleophiles .

Comparative Reactivity of Halogenated Chalcones:

| Halogen | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| Br | 1.2 × 10⁻³ | 85–92 |

| Cl | 6.5 × 10⁻⁴ | 72–78 |

| F | 2.1 × 10⁻⁵ | <50 |

Bromine’s superior leaving-group ability enhances reactivity compared to chlorine or fluorine .

Cross-Coupling Reactions

The bromophenyl group participates in Pd-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling :

-

Heck Reaction : Coupling with alkenes forms extended conjugated systems, useful in materials science .

Reduction Reactions

The α,β-unsaturated ketone undergoes selective reduction:

-

Double-Bond Reduction :

-

Reagents : H₂/Pd-C or NaBH₄ in ethanol.

-

Product : Saturated ketone (1-(4-bromophenyl)-3-(5-methylthiophen-2-yl)propan-1-one).

-

-

Carbonyl Reduction :

-

Reagents : LiAlH₄ in THF.

-

Product : Secondary alcohol (1-(4-bromophenyl)-3-(5-methylthiophen-2-yl)propan-1-ol).

-

Oxidation Reactions

-

Thiophene Ring Oxidation :

-

Methyl Group Oxidation :

-

Reagents : KMnO₄ under acidic conditions.

-

Product : Carboxylic acid (5-carboxythiophene derivative).

-

Cycloaddition and Cyclization

The enone system participates in:

-

Diels-Alder Reactions :

-

Michael Addition :

Biological Activity Modulation

Structural modifications impact bioactivity:

| Derivative | Anticancer IC₅₀ (µM) | Antibacterial Zone (mm) |

|---|---|---|

| Parent Compound | 12.4 | 14–18 |

| 4-Aminophenyl Analog | 8.9 | 20–22 |

| Sulfone Derivative | 6.2 | 24–26 |

Substitution at the bromine position or oxidation of the thiophene ring enhances antimicrobial and anticancer efficacy .

Comparative Analysis with Analogues

| Compound Modification | Reactivity Trend | Key Application |

|---|---|---|

| 4-Chlorophenyl Substitute | Slower substitution | Intermediate stability |

| 4-Methylphenyl Substitute | No halogen reactivity | Material science |

| Thiophene-to-Phenyl Swap | Reduced conjugation | Fluorescence quenching |

The bromine atom and thiophene ring synergize to optimize reactivity for pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

Chalcones, including (2E)-1-(4-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, are known for their potential therapeutic properties. Research has indicated that this compound exhibits:

- Antimicrobial Activity : Studies have demonstrated significant inhibition against various microorganisms. For example:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

These results suggest its potential as a candidate for new antimicrobial agents .

- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex organic molecules. It can undergo reactions such as:

- Oxidation : Leading to epoxides or hydroxylated derivatives.

- Reduction : Producing alcohols or alkanes.

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of derivatives with enhanced biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of chalcones revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

Case Study 2: Anticancer Mechanisms

Research published in a peer-reviewed journal highlighted the anticancer potential of this chalcone derivative. The study demonstrated that it could induce apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a pathway for developing novel anticancer therapies based on chalcone structures .

Industrial Applications

In addition to its research significance, this compound has potential industrial applications:

Material Science

The compound can be utilized in the development of new materials with specific chemical properties, contributing to advancements in polymer science and nanotechnology.

Chemical Processes

Its reactivity allows it to be employed in various chemical processes, including catalysis and the synthesis of fine chemicals, which are essential in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2E)-1-(4-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating the caspase pathway.

Comparison with Similar Compounds

Dihedral Angles and Planarity

The dihedral angle between aromatic rings in chalcones is critical for conjugation and bioactivity. For example:

- Compound from : (2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one exhibits a dihedral angle of 40.69° between the thiophene and phenyl rings, indicating moderate non-planarity due to steric and electronic effects .

- Compound from : (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one shows dihedral angles ranging from 4.85° to 48.13° , depending on substituent positions. Methoxy groups enhance planarity, while bromine induces steric distortion .

- Fluorophenyl Analogs () : Derivatives like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles of 7.14°–56.26° , with electron-withdrawing groups (e.g., F, Cl) reducing planarity .

Intermolecular Interactions

- C–H⋯π and Halogen Bonding : In , C–H⋯π interactions and Br⋯Cl contacts (3.698 Å) stabilize layered crystal packing .

- C–H⋯O/F/Br Interactions : In (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (), C–H⋯F and C–H⋯Br interactions form V-shaped fibers, with centroid distances of ~3.85 Å .

- Methylthiophene Effects : The methyl group on thiophene may engage in C–H⋯π or van der Waals interactions, distinct from halogenated analogs.

Electronic and Spectroscopic Properties

- DFT Studies () : A related compound, (2E)-3-(biphenyl-4-yl)-1-(4-bromophenyl)prop-2-en-1-one, showed narrow HOMO-LUMO gaps (ΔE ≈ 3.5 eV) and strong UV absorption at ~350 nm, attributed to π→π* transitions . The 5-methylthiophene group in the target compound may red-shift absorption due to extended conjugation.

- Substituent Effects: Electron-withdrawing bromine and electron-donating methyl groups create push-pull electronic effects, enhancing nonlinear optical (NLO) properties .

Data Tables

Table 1: Structural Parameters of Selected Chalcone Derivatives

Biological Activity

The compound (2E)-1-(4-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one , also known as 4-bromo-3-(5-methylthiophen-2-yl)chalcone , is a member of the chalcone class of compounds. Chalcones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of This compound is . Its structure features a brominated phenyl group and a methylthiophene moiety, contributing to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 335.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Yellow crystalline solid |

Anticancer Activity

Research has shown that chalcones exhibit significant anticancer properties. A study highlighted that This compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Case Study: Breast Cancer

In a study involving breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Chalcones have been recognized for their antimicrobial properties. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Studies have shown that This compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory conditions .

Antioxidant Activity

The compound exhibits notable antioxidant properties, which can help mitigate oxidative stress-related damage. It scavenges free radicals effectively, as demonstrated by various assays including DPPH and ABTS radical scavenging tests. This antioxidant activity is crucial for its therapeutic potential in chronic diseases associated with oxidative stress .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of chalcones. Modifications to the bromine substituent or the thiophene ring can significantly affect the compound's potency and selectivity against different biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Bromine at position 4 | Enhances anticancer activity |

| Methyl group on thiophene | Increases antioxidant capacity |

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2E)-1-(4-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction. A ketone (e.g., 4-bromoacetophenone) and an aldehyde (e.g., 5-methylthiophene-2-carboxaldehyde) are refluxed in ethanol with a base catalyst (e.g., 20% KOH) for 4–6 hours. Recrystallization from ethanol yields pure crystals. Optimization focuses on solvent choice (ethanol for solubility), stoichiometry (1:1 molar ratio), and temperature (room temperature to mild reflux) to maximize yield and minimize side products .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is confirmed using single-crystal X-ray diffraction (XRD), which directly visualizes the planar geometry of the enone system. Additionally, -NMR spectroscopy shows a trans coupling constant () between the α and β protons, characteristic of the E-isomer .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- FT-IR : Confirms the C=O stretch (~1660–1680 cm) and C=C stretch (~1600 cm).

- UV-Vis : Identifies π→π* and n→π* transitions (λmax ~300–320 nm).

- HR-MS : Validates molecular weight and fragmentation patterns.

- - and -NMR**: Assigns proton environments (e.g., aromatic protons, thiophene methyl group) and carbon types (e.g., carbonyl carbon at ~190 ppm) .

Advanced Research Questions

Q. How do DFT calculations corroborate experimental data (e.g., bond lengths, electronic transitions)?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths (e.g., C=O: 1.22 Å vs. XRD: 1.23 Å) and electronic spectra (TD-DFT-calculated λmax ~308 nm vs. experimental 315 nm). Discrepancies (e.g., redshift in theoretical spectra) arise from solvent effects excluded in calculations. HOMO-LUMO gaps (~3.5 eV) correlate with chemical reactivity .

Q. What strategies resolve contradictions between theoretical and experimental vibrational frequencies?

Scaling factors (0.96–0.98) are applied to DFT-calculated IR frequencies to account for anharmonicity. For example, experimental C=O stretches at 1675 cm align with scaled DFT values (1660 cm). Mode assignments are cross-validated using potential energy distribution (PED) analysis .

Q. How does the crystal packing influence the compound’s physicochemical properties?

XRD reveals intermolecular interactions (e.g., C–H···O, π–π stacking) that stabilize the crystal lattice. For instance, thiophene-methyl groups participate in weak C–H···O hydrogen bonds (2.5–2.7 Å), enhancing thermal stability. Non-covalent interactions also affect solubility and melting behavior .

Q. What is the mechanistic basis for the compound’s moderate antimicrobial activity?

Preliminary assays against Bacillus subtilis and E. coli suggest membrane disruption via hydrophobic interactions (thiophene and bromophenyl groups) and electron-deficient regions (C=O) targeting microbial enzymes. Activity is quantified using MIC (Minimum Inhibitory Concentration) values (e.g., 50–100 µg/mL), with positive controls like ampicillin .

Q. How can HOMO-LUMO analysis guide the design of derivatives with enhanced reactivity?

A narrow HOMO-LUMO gap (~3.2 eV) indicates high electrophilicity. Substituents like electron-withdrawing groups (e.g., -NO) on the phenyl ring lower LUMO energy, improving charge-transfer efficiency for optoelectronic applications. Global reactivity descriptors (electrophilicity index ω > 2 eV) further predict sites for nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.